molecular formula C16H30O3 B3050670 8-Oxohexadecanoic acid CAS No. 2777-52-8

8-Oxohexadecanoic acid

Cat. No.: B3050670
CAS No.: 2777-52-8
M. Wt: 270.41 g/mol
InChI Key: SEWAOKNHYLYQEL-UHFFFAOYSA-N
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Description

8-Oxohexadecanoic acid (CAS 2777-52-8), also referred to as palmitic acid-8-oxo-, is a versatile synthetic intermediate with significant applications in chemical research and development. Its molecular formula is C16H30O3, with a molecular weight of 270.4076 g/mol . The unique structure of this compound, featuring an oxo group at the 8-position, makes it an essential precursor and building block in the synthesis of various complex molecules . In research, this compound is utilized as a starting material for the preparation of diverse bioactive molecules, functionalized materials, and specialty chemicals. It is particularly valuable in the development of pharmaceuticals and agrochemicals, where its reactivity allows chemists to introduce specific functional groups or modify the properties of the final product . The presence of the oxo group provides a reactive site for further chemical derivatization, enabling the creation of novel esters, amides, and other organic compounds . Furthermore, this compound plays a crucial role in materials science for the development of advanced polymers, surfactants, and catalysts. By integrating this compound into molecular designs, researchers can create novel materials with tailored properties and enhanced performance characteristics . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxohexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWAOKNHYLYQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314345
Record name 8-Oxohexadecanoic acid
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Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-Oxohexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2777-52-8
Record name 8-Oxohexadecanoic acid
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Record name 8-Oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Oxohexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

77 - 78 °C
Record name 8-Oxohexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Distribution of 8 Oxohexadecanoic Acid

Identification in Plant Species

Scientific investigations have confirmed the presence of 8-Oxohexadecanoic acid in select plant tissues, notably in the seeds of Cola nitida and the spore oil of Lycopodium species.

This compound has been identified as a component of the fatty acids present in the seeds of Cola nitida, commonly known as the kola nut. xiahepublishing.comxiahepublishing.comscispace.com In an analysis of a dichloromethane (B109758) extract of Cola nitida seeds, this compound was detected at a concentration of 0.275 mg/g. xiahepublishing.comxiahepublishing.comscispace.com This extract primarily consisted of fatty acids, which constituted about 73% of the total extract. xiahepublishing.comxiahepublishing.com The identification was carried out using gas chromatography-mass spectrometry (GC-MS) after the fatty acids were converted to their fatty acid methyl ester (FAME) derivatives. xiahepublishing.comxiahepublishing.comscispace.com

Table 1: Fatty Acid Composition of a Dichloromethane Extract from Cola nitida Seeds

Compound Formula Concentration (mg/g)
Oleic acid C18 0.553
Palmitic acid C16 0.447
This compound C16 0.275
Linoleic acid C18 0.198
8,9-Methylene-heptadec-8-oic acid C18 0.112
10,12-Octadecadienoic acid C18 0.040
Stearic acid C18 0.034
9,10-Methylene-octadec-9-oic acid C19 0.032

Data sourced from studies on the chemical analysis of Cola nitida seed extracts. xiahepublishing.comxiahepublishing.comscispace.com

Data represents the calculated percentage fatty acid composition of the oil. cdnsciencepub.com

Presence in Cola nitida Seeds

Occurrence in Other Biological Matrices (e.g., milk, animal tissues in research models)

Beyond the plant kingdom, this compound, also referred to as 8-ketopalmitic acid, has been detected in mammalian milk. chemfont.camdpi.comhmdb.ca It is considered a trace constituent in milk and milk products. chemfont.cahmdb.ca A liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method developed to analyze free saturated oxo fatty acids confirmed the presence of oxopalmitic acids, including the 8-oxo isomer, in both cow and goat milk. mdpi.com

In the context of research, related oxo fatty acids have been studied in animal models. For instance, a study involving the evaluation of fatty acid metabolism in mouse myocardium used a technetium-labeled version of 16-oxo-hexadecanoic acid. science.gov This research demonstrated that the compound was metabolized via beta-oxidation within the heart tissue. science.gov Furthermore, in a study investigating the anti-arthritic properties of avocado fruit constituents, oxohexadecanoic acid was identified in the total ethanolic extract using Sprague Dawley rats as the animal model. springermedizin.de

Comparative Analysis of Natural Sources

The occurrence of this compound varies significantly across the identified natural sources. In Cola nitida seeds, it is a quantifiable component of the fatty acid profile, with a specific concentration reported from a solvent extract. xiahepublishing.comxiahepublishing.com In contrast, its presence in Lycopodium spore oil is minor, representing less than half a percent of the total fatty acids. cdnsciencepub.com In mammalian milk, it is described as a trace component, suggesting a lower concentration compared to the plant sources mentioned. chemfont.camdpi.com The compound's identification in different biological matrices—from plant storage tissues like seeds and spores to a mammalian secretion like milk—indicates its involvement in general lipid metabolic pathways, likely as an intermediate product of fatty acid oxidation.

Biosynthetic Pathways and Metabolic Transformations of 8 Oxohexadecanoic Acid

Endogenous Enzymatic Formation Mechanisms

The formation of 8-oxohexadecanoic acid within biological systems is a nuanced process, primarily driven by the sequential action of specific enzyme families that modify fatty acid structures.

The introduction of an oxo group at the 8th position of hexadecanoic acid is typically a two-step enzymatic process involving initial hydroxylation followed by oxidation. Cytochrome P450 monooxygenases are a key class of enzymes capable of inserting an oxygen atom into a C-H bond on a fatty acid chain, a process known as hydroxylation. google.com This reaction can produce 8-hydroxyhexadecanoic acid as a direct precursor to the oxo-derivative.

Following hydroxylation, oxidoreductases, specifically NAD(P)+-dependent dehydrogenases, catalyze the oxidation of the secondary alcohol group at the C-8 position to a ketone, yielding this compound. oup.comscispace.com This dehydrogenation step requires a cofactor, such as NAD+ or NADP+, to act as an electron acceptor. oup.comscispace.com This enzymatic cascade, utilizing a monooxygenase and then a dehydrogenase, is a fundamental mechanism for producing oxo fatty acids in various biological contexts. mdpi.com

While 3-oxohexadecanoic acid is a well-established intermediate in the primary pathway of fatty acid beta-oxidation, the role of this compound is more specialized. foodb.cahmdb.ca It is recognized as an endogenous metabolite involved in lipid metabolism and cellular signaling. Its formation can occur during lipid peroxidation, where non-enzymatic processes or specific enzymatic activities generate oxidized lipids that can serve as biomarkers or signaling molecules. In plants, related oxo fatty acids serve as intermediates in biosynthetic pathways, such as the formation of dicarboxylic acids from ω-hydroxy fatty acids, which proceeds via an ω-oxo fatty acid intermediate. scispace.com

The most direct endogenous pathway for the synthesis of this compound is through the oxidation of its corresponding hydroxy fatty acid, 8-hydroxyhexadecanoic acid. This conversion is a critical metabolic transformation catalyzed by an ω-hydroxy acid dehydrogenase or a similar alcohol dehydrogenase. scispace.comuni-greifswald.de For instance, cell-free extracts from the epidermis of Vicia faba (broad bean) contain an ω-hydroxyacid dehydrogenase that converts 16-hydroxyhexadecanoic acid into its dicarboxylic acid form via a 16-oxohexadecanoic acid intermediate. scispace.com This demonstrates the principle of a dehydrogenase-mediated oxidation of a hydroxyl group to a ketone on a fatty acid chain, a reaction that is fundamental to the formation of this compound from its hydroxylated precursor.

Formation as an Intermediate in Fatty Acid Metabolism

Microbial Biotransformation Routes for Oxo-Fatty Acid Production

Microorganisms provide versatile and specific biocatalytic systems for producing a variety of modified fatty acids, including this compound and its isomers.

A common microbial strategy for producing oxo-fatty acids involves a two-step conversion of unsaturated fatty acids. tandfonline.commdpi.com The first step is the hydration of a carbon-carbon double bond, catalyzed by a fatty acid hydratase (oleate hydratase), to introduce a hydroxyl group. mdpi.com The second step is the oxidation of this newly formed hydroxyl group to a keto group by an alcohol dehydrogenase. uni-greifswald.detandfonline.com

For example, Micrococcus luteus transforms oleic acid (an 18-carbon unsaturated fatty acid) into 10-hydroxystearic acid, which is then oxidized to 10-oxostearic acid. tandfonline.commdpi.com The same organism can convert palmitoleic acid (a 16-carbon unsaturated fatty acid) into 10-oxopalmitic acid. tandfonline.com Similarly, the gut bacterium Lactobacillus plantarum is known to convert linoleic acid into various intermediates, including 10-hydroxy-cis-12-octadecenoic acid and subsequently 10-oxooctadecanoic acid, through the action of a multi-enzyme system that includes a hydratase and a dehydrogenase. nih.govpnas.org These processes highlight a conserved microbial pathway that could be applied to produce this compound from its corresponding unsaturated precursor, palmitoleic acid (specifically, the cis-8 isomer).

Several microorganisms have been identified that perform the necessary biotransformation of fatty acids to produce oxo-fatty acids. While the direct synthesis of this compound is less commonly reported than its C-10 isomer, the enzymatic machinery required is present in these organisms.

MicroorganismPrecursor Fatty AcidKey Oxo-Fatty Acid Product(s)Citations
Micrococcus luteusOleic Acid, Palmitoleic Acid10-Oxostearic acid, 10-Oxopalmitic acid tandfonline.commdpi.com
Lactobacillus plantarumLinoleic Acid10-Oxooctadecanoic acid nih.govpnas.org
Bacillus sp. NRRL BD-447Oleic Acid7-hydroxy-16-oxo-9-cis-octadecenoic acid dss.go.th
Pseudomonas aeruginosaOleic Acid7,10-dihydroxy-8(E)-octadecenoic acid researchgate.netresearchgate.net

Bioconversion from Unsaturated Fatty Acid Precursors

Metabolic Precursors and Subsequent Derivatives in Biological Pathways

This compound, a 16-carbon oxo-fatty acid, is recognized as a metabolite in various biological systems, arising from specific metabolic pathways and processes like lipid peroxidation. hmdb.cachemfont.ca Its formation and subsequent transformation are integral to lipid metabolism. chemfont.ca

The primary metabolic precursors to this compound involve the oxidation of parent fatty acids. The most direct route is the oxidation of hexadecanoic acid (palmitic acid). Another significant precursor is 8-hydroxyhexadecanoic acid, a secondary alcohol derivative that can be oxidized to form the ketone group at the C8 position. The fundamental building blocks for the de novo synthesis of its parent fatty acid, hexadecanoic acid, are acetyl-CoA and malonyl-CoA, which undergo a series of condensation reactions catalyzed by the fatty acid synthase (FAS) complex. Additionally, this compound can be generated through non-enzymatic lipid peroxidation, a process where reactive oxygen species attack polyunsaturated fatty acids within lipid membranes. hmdb.cachemfont.ca

Once formed, this compound can be further metabolized. The presence of the oxo group may direct the molecule towards β-oxidation, a catabolic process that breaks down fatty acids to produce energy. Research on analogous compounds, such as 16-oxo-hexadecanoic acid, has demonstrated metabolism via β-oxidation, resulting in shorter-chain oxo-dicarboxylic acids. science.gov This suggests a similar fate for this compound, leading to the formation of smaller derivatives as it is processed for energy. In microorganisms, enzymes are capable of converting fatty acids into various hydroxylated and oxidized forms; for instance, some bacteria can transform oleic acid into 10-oxostearic acid, highlighting a potential pathway for oxo fatty acid metabolism in microbial systems. nih.gov

Table 1: Metabolic Precursors of this compound

Precursor CompoundPathway/Process of FormationSource(s)
Hexadecanoic Acid (Palmitic Acid)Direct oxidation
8-Hydroxyhexadecanoic AcidOxidation of the hydroxyl group
Acetyl-CoA and Malonyl-CoADe novo fatty acid synthesis (to form the hexadecanoic acid backbone)
Membrane LipidsNon-enzymatic lipid peroxidation hmdb.cachemfont.ca

Table 2: Potential Metabolic Derivatives of this compound

Derivative CompoundMetabolic PathwayImplicationSource(s)
Shorter-chain oxo-dicarboxylic acidsβ-oxidationEnergy production and catabolism science.gov
This compound methyl esterLaboratory derivatizationAnalytical standard for GC-MS analysis

In Silico Pathway Prediction and Metabolic Modeling Approaches

In silico pathway prediction and metabolic modeling are powerful computational tools used to understand and engineer complex biological networks, including the metabolism of fatty acids like this compound. These approaches leverage genomic and biochemical data to construct mathematical models of metabolism that can simulate the flow of metabolites through various pathways and predict the effects of genetic or environmental changes.

Furthermore, in silico analysis can be used to investigate the regulation of genes involved in oxo-fatty acid metabolism. The analysis of promoter regions of genes responsible for producing keto-acids can reveal regulatory elements linked to specific physiological conditions, such as stress responses. mdpi.com Molecular docking and dynamics simulations represent another facet of in silico investigation, allowing researchers to model the interaction between a metabolite and the active site of an enzyme. researchgate.net This approach could be used to study the enzymes that catalyze the formation or degradation of this compound, providing insights into their substrate specificity and reaction mechanisms. These computational methods are crucial for exploring the metabolic context of less-studied compounds and for guiding metabolic engineering efforts. plos.orgresearchgate.net

Table 3: In Silico Approaches in Fatty Acid Metabolism Research

In Silico ApproachApplicationExample/RelevanceSource(s)
Metabolic Flux AnalysisSimulates and predicts the flow of metabolites through pathways.Optimizing precursor supply for fatty acid production in E. coli. plos.org
Genome-Scale Metabolic Models (GSMMs)Reconstructs an organism's entire metabolic network from genomic data.Understanding citric acid fermentation and lipid metabolism in Aspergillus tubingensis. researchgate.net
Promoter AnalysisIdentifies regulatory elements in the DNA sequence upstream of a gene.Finding stress-related regulatory elements in the promoter of a gene that produces 3-ketoacids. mdpi.com
Molecular Docking & Dynamics SimulationPredicts the binding affinity and interaction between a ligand and a protein.Investigating potential inhibitors for viral proteins; can be applied to study enzyme-substrate interactions in fatty acid metabolism. researchgate.net

Enzymology of 8 Oxohexadecanoic Acid Metabolism

Characterization of Key Enzymes Involved in Its Synthesis and Degradation

The formation and breakdown of 8-oxohexadecanoic acid involve several key classes of enzymes, each with specific roles in the metabolic cascade.

ω-Oxoacid dehydrogenases are crucial for the conversion of ω-oxoacids to their corresponding dicarboxylic acids. In the context of this compound, these enzymes would be involved in its degradation. Studies on cell-free extracts from the epidermis of Vicia faba have demonstrated the presence of an ω-oxoacid dehydrogenase activity that converts 16-oxohexadecanoic acid to the corresponding dicarboxylic acid. scispace.com This enzymatic activity was found to be nearly 10 times higher than the rate of dicarboxylic acid formation from 16-hydroxyhexadecanoic acid, indicating the efficiency of this enzyme in the pathway. scispace.com The aldehyde intermediate, 16-oxohexadecanoic acid, was successfully trapped and identified, confirming its role as a substrate for ω-oxoacid dehydrogenase. scispace.com These findings suggest that a similar enzymatic activity could be responsible for the further metabolism of this compound.

Cytochrome P450 (CYP) enzymes, particularly those from the CYP153A and CYP102 families, are well-known for their ability to hydroxylate fatty acids at the terminal (ω) position. nih.govgoogle.com This hydroxylation is often the initial step in the synthesis of ω-hydroxy and subsequently ω-oxo fatty acids. For instance, CYP153A from Marinobacter aquaeolei has been engineered and expressed in E. coli for the production of ω-hydroxy dodecanoic acid. nih.gov The CYP4A subfamily of enzymes can metabolize various fatty acids and prostaglandins, producing hydroxylated products. nih.gov While direct evidence for the specific action of CYP102 or CYP153A on a C16 fatty acid to produce an 8-oxo derivative is not extensively detailed, their known function in fatty acid oxidation makes them prime candidates for the initial hydroxylation at the C8 position, which would then be oxidized to the keto group. The creation of fusion proteins, such as combining CYP153A with the reductase domain of P450 BM3 (from the CYP102A1 family), has been shown to improve catalytic activity and stability, highlighting the potential for engineered biocatalysts in producing specific oxo fatty acids. nih.gov

Enone reductases and fatty acid hydratases are key players in the metabolism of unsaturated fatty acids, which can lead to the formation of oxo fatty acids. Fatty acid hydratases catalyze the hydration of a carbon-carbon double bond to form a hydroxyl group. mdpi.com For example, oleate (B1233923) hydratase from Stenotrophomonas maltophilia converts oleic acid to 10-hydroxystearic acid with high efficiency. mdpi.com This hydroxy fatty acid can then be a substrate for a dehydrogenase to form the corresponding oxo fatty acid.

Enone reductases, on the other hand, catalyze the reduction of a carbon-carbon double bond in an α,β-unsaturated ketone (enone) structure. sci-hub.se In the context of fatty acid metabolism, an enone reductase from Lactobacillus plantarum (CLA-ER) has been identified to saturate the C=C bond in 10-oxo-trans-11-octadecenoic acid to produce 10-oxooctadecanoic acid. sci-hub.se This demonstrates the role of enone reductases in modifying fatty acid structures, which could be relevant in pathways involving this compound if unsaturated precursors are involved.

Studies on Cytochrome P450 Enzymes (e.g., CYP102, CYP153A)

Enzymatic Reaction Mechanisms and Catalytic Specificity

The enzymes involved in this compound metabolism exhibit specific reaction mechanisms and substrate preferences.

ω-Hydroxyacid Dehydrogenase : This enzyme catalyzes the oxidation of a terminal hydroxyl group to an aldehyde. In Vicia faba, the dehydrogenase showed a preference for the primary alcohol at the ω-position of hexadecanoic acid. scispace.com Modification of the substrate, such as esterification of the carboxyl group or the introduction of another hydroxyl group, significantly reduced the reaction rate. scispace.com This indicates a high degree of specificity for the substrate's structure.

ω-Oxoacid Dehydrogenase : Following the action of ω-hydroxyacid dehydrogenase, this enzyme catalyzes the oxidation of the newly formed aldehyde to a carboxylic acid. The dehydrogenase from Vicia faba demonstrated a pH optimum around 8.0. scispace.com

Cytochrome P450 Monooxygenases : These enzymes utilize a heme cofactor to activate molecular oxygen, inserting one oxygen atom into the substrate. The regioselectivity of these enzymes is a key determinant of the product formed. For example, CYP153A enzymes are known for their high regioselectivity for the terminal carbon of fatty acids. nih.gov

Enone Reductases : The enone reductase from L. plantarum (CLA-ER) utilizes a "Ping-Pong-Bi-Bi" mechanism. sci-hub.se The catalytic cycle involves the reduction of a flavin cofactor by a hydride donor, followed by the transfer of the hydride to the enone substrate. sci-hub.se Structural studies have revealed a "cap" structure that undergoes a conformational change upon substrate binding, creating a binding site suitable for a fatty acid with an enone group. sci-hub.se

Fatty Acid Hydratases : These enzymes catalyze the addition of water across a double bond. The fatty acid hydratase from L. plantarum catalyzes both hydration and dehydration reactions. sci-hub.se

Cofactor Requirements for Enzymatic Activities

The catalytic activity of these enzymes is dependent on the presence of specific cofactors.

Enzyme ClassRequired Cofactor(s)Source
ω-Hydroxyacid Dehydrogenase NADP+ (preferred over NAD+) scispace.com
ω-Oxoacid Dehydrogenase NAD+ or NADP+ scispace.com
Cytochrome P450 Monooxygenases NADPH (for the reductase partner) oup.com
Enone Reductases FMN and NADH or NADPH sci-hub.seoup.com
Fatty Acid Hydratases FAD (activity enhanced by NADH) sci-hub.se

ω-Hydroxyacid and ω-Oxoacid Dehydrogenases : The dehydrogenase activities in Vicia faba extracts showed a clear preference for NADP+ as the cofactor for the initial hydroxylation step. scispace.com

Cytochrome P450 Enzymes : These are typically part of a multi-component system that requires a reductase partner to transfer electrons from NADPH. oup.com

Enone Reductases : The CLA-ER from L. plantarum requires FMN as a cofactor and NADH as the hydrogen donor. sci-hub.se Other enone reductases, like 12-oxo-phytodienoic acid reductase (OPR), show a preference for NADPH. oup.com

Fatty Acid Hydratases : The fatty acid hydratase from L. plantarum requires FAD as a cofactor, and its activity is enhanced by the presence of NADH. sci-hub.se

Gene Expression and Regulation of Enzymes in Relevant Pathways

The expression of genes encoding these metabolic enzymes is often tightly regulated in response to various stimuli. For instance, in plants, the biosynthesis of jasmonic acid, a signaling molecule derived from fatty acids, involves enzymes whose gene expression is induced by wounding, UV light, and temperature stress. oup.com The promoters of the genes encoding 12-oxo-phytodienoic acid reductase (OPR1 and OPR2) in Arabidopsis are responsive to such stresses. oup.com

In bacteria, the expression of genes involved in fatty acid degradation, such as the fad regulon in E. coli, is typically induced by the presence of fatty acids in the medium. To increase the production of fatty acid-derived compounds, genes involved in their degradation, like fadD (acyl-CoA synthetase) and fadE (acyl-CoA dehydrogenase), are often deleted. google.com

Furthermore, studies on oxohexadecenoic acids derived from the microalga Chaetoceros karianus have shown that these molecules can act as ligands for peroxisome proliferator-activated receptors (PPARs). nih.gov PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism. nih.gov This suggests a potential feedback mechanism where this compound or similar molecules could influence the expression of the very enzymes involved in their metabolism. For example, these oxo-fatty acids were found to upregulate the expression of CPT1A, a key gene in fatty acid catabolism, in adipocytes. nih.gov

Biological Roles and Cellular Significance of 8 Oxohexadecanoic Acid

Involvement in General Cellular Signaling Processes

8-Oxohexadecanoic acid, an oxidized derivative of palmitic acid, is recognized as a bioactive lipid molecule involved in various cellular signaling pathways. Its role as a signaling molecule stems from its unique chemical structure, featuring a ketone group that imparts distinct properties compared to its parent saturated fatty acid. While the precise molecular targets are an area of ongoing investigation, it is understood that this compound can modulate cellular functions such as apoptosis and inflammation.

Research suggests that this oxo-fatty acid may influence gene expression related to lipid metabolism and inflammatory responses through established signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The presence of the keto group can alter its interaction with proteins and other cellular components, thereby triggering downstream signaling events. These interactions are fundamental to its capacity to act as a signaling molecule in various physiological and pathological processes. mdpi.com

Contributions to Membrane Structural Integrity and Stabilization

As a derivative of palmitic acid, a primary constituent of cellular membranes, this compound is implicated in influencing membrane dynamics. atamankimya.comgoldenagri.com.sg The introduction of a polar ketone group into the otherwise nonpolar hydrocarbon tail of the fatty acid can theoretically alter the physicochemical properties of the lipid bilayer. dhingcollegeonline.co.in This alteration may affect membrane fluidity, permeability, and the function of membrane-associated proteins.

While direct experimental evidence detailing the specific contributions of this compound to membrane structure is limited, the fundamental role of its parent compound, palmitic acid, in forming the structural basis of cell membranes is well-established. atamankimya.comdhingcollegeonline.co.in The incorporation of oxidized fatty acids like this compound could potentially create microdomains with different properties within the membrane, thereby influencing protein-lipid interactions and the localization of signaling molecules.

Role as a Metabolic Intermediate in Energy Homeostasis

This compound is a recognized metabolic intermediate in the catabolism of fatty acids, playing a role in cellular energy homeostasis. uomus.edu.iq It is formed during the β-oxidation of hexadecanoic acid (palmitic acid), a multi-step process that occurs within the mitochondria to generate acetyl-CoA. uomus.edu.iqufp.pt This acetyl-CoA can then enter the citric acid cycle to produce ATP, the primary energy currency of the cell.

The process of fatty acid oxidation is crucial during periods of fasting or increased energy demand. uomus.edu.iq The presence of this compound as an intermediate underscores its position within the central pathways of energy metabolism. Impairments in fatty acid oxidation can lead to various metabolic disorders, highlighting the importance of understanding the roles of all intermediates in this pathway. uomus.edu.iquoanbar.edu.iq

Table 1: Key Aspects of this compound in Metabolism

Metabolic AspectDescription
Parent Compound Hexadecanoic acid (Palmitic Acid)
Metabolic Pathway Mitochondrial β-oxidation
Function Intermediate in fatty acid catabolism
End Product of Pathway Acetyl-CoA
Cellular Location Mitochondria

Ligand Activity and Modulation of Nuclear Receptors

Peroxisome Proliferator-Activated Receptors (PPARs) Alpha and Gamma Agonism

While direct evidence for this compound as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) is still emerging, studies on structurally similar oxo-fatty acids provide compelling indirect evidence. Research on marine oxohexadecenoic acids has demonstrated their ability to act as dual agonists for both PPARα and PPARγ. researchgate.netencyclopedia.pub These nuclear receptors are critical regulators of lipid and glucose metabolism. researchgate.netmdpi.com

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, where its activation leads to the uptake and oxidation of fatty acids. encyclopedia.pubredalyc.org Conversely, PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis and insulin (B600854) sensitivity. researchgate.netencyclopedia.pub The agonistic activity of related oxo-fatty acids on both these receptors suggests that this compound could potentially function as a signaling molecule that modulates metabolic homeostasis through these pathways. However, further research is required to definitively characterize the interaction between this compound and PPAR isoforms.

Transcriptional Regulation of Metabolic Target Genes

The activation of PPARs by lipid ligands initiates the transcriptional regulation of a suite of genes involved in metabolic processes. researchgate.netencyclopedia.pub For instance, the activation of PPARα by agonists leads to the upregulation of genes involved in fatty acid transport and oxidation. encyclopedia.pub Similarly, PPARγ activation transcriptionally controls genes responsible for lipid storage, adipocyte differentiation, and insulin sensitization. researchgate.netencyclopedia.pub

Studies on oxohexadecenoic acids have shown that their dual PPARα/γ agonism leads to the regulation of important PPAR target genes in both hepatocytes and adipocytes. researchgate.netencyclopedia.pub In adipocytes, these related compounds were found to upregulate the expression of genes such as PPARG, CEBPA, PLIN1, FABP4, and CD36, which are all crucial for adipogenesis and lipid metabolism. encyclopedia.pub Although these findings are for related molecules, they provide a strong indication of the potential transcriptional regulatory roles that this compound might exert if it is confirmed as a PPAR agonist.

Table 2: Potential Metabolic Target Genes Influenced by Related Oxo-Fatty Acid PPAR Agonism

GeneFunctionAssociated PPAR Isoform
CPT1A Carnitine palmitoyltransferase 1A, key for fatty acid oxidationPPARα
PPARG Peroxisome proliferator-activated receptor gamma, master regulator of adipogenesisPPARγ
CEBPA CCAAT/enhancer-binding protein alpha, crucial for adipocyte differentiationPPARγ
PLIN1 Perilipin 1, involved in modulating lipolysisPPARγ
FABP4 Fatty acid-binding protein 4, involved in fatty acid uptake and transportPPARγ
CD36 Scavenger receptor, facilitates fatty acid uptakePPARγ

Immunomodulatory Functions Derived from Microbial Metabolism

The gut microbiota plays a significant role in metabolizing dietary and host-derived lipids, producing a variety of bioactive fatty acid metabolites with immunomodulatory properties. nih.govtandfonline.com These microbial metabolites can influence host immune responses and contribute to mucosal homeostasis. nih.gov While the direct production of this compound by specific gut microbes and its precise immunomodulatory functions are yet to be fully elucidated, there is evidence that the gut microbiota can generate various oxidized fatty acids. nih.govresearchgate.net

For instance, studies have shown that gut dysbiosis can lead to altered levels of related compounds like 16-hydroxy-10-oxohexadecanoic acid, suggesting a link between microbial activity and the production of oxo-fatty acids. acs.orgnih.gov Furthermore, some microbial-derived long-chain fatty acid metabolites have been shown to possess PPAR agonist activity, which in turn can modulate inflammatory responses. tandfonline.com Palmitic acid itself, the precursor to this compound, has been shown to have immunomodulatory effects, and its metabolism by the host and its microbiota could lead to the generation of signaling molecules that fine-tune immune cell function. nih.gov

Advanced Analytical Methodologies for the Research of 8 Oxohexadecanoic Acid

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental to the analysis of 8-oxohexadecanoic acid, providing the necessary separation from other structurally similar lipids prior to detection. The choice between gas and liquid chromatography often depends on the sample matrix, the required sensitivity, and whether structural preservation or volatility is the primary concern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Methyl Ester Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of free fatty acids like this compound by GC-MS is challenging due to their low volatility and potential for thermal degradation. To overcome these limitations, a derivatization step is typically employed to convert the carboxylic acid group into a more volatile ester form, most commonly a methyl ester. xiahepublishing.com This process of creating fatty acid methyl esters (FAMEs) enhances the chromatographic properties of the analyte, allowing for improved separation and detection. xiahepublishing.comscispace.com

The derivatized sample is then introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. The mass spectra of the methyl ester of this compound will exhibit a characteristic molecular ion peak and fragmentation pattern that can be used for its definitive identification, often aided by comparison to spectral libraries like the NIST 2008 library. xiahepublishing.comscispace.com

Table 1: GC-MS Analysis of this compound as a Methyl Ester Derivative

ParameterDescriptionSource(s)
Derivatization Agent Methanolic HCl or BF3-methanol xiahepublishing.com
Purpose of Derivatization Increases volatility and thermal stability for GC analysis. xiahepublishing.com
GC Column Typically a non-polar or medium-polarity capillary column (e.g., ZB5). xiahepublishing.com xiahepublishing.com
Ionization Mode Electron Impact (EI) xiahepublishing.comnih.gov
Detection Mass spectrometer detects characteristic fragment ions for identification and quantification. xiahepublishing.comscispace.com
Application Identification and quantification of this compound in complex lipid extracts, such as from plant seeds. scispace.com scispace.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Direct Analysis

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has emerged as a preferred method for the direct analysis of this compound and other oxo-fatty acids, circumventing the need for chemical derivatization. nih.govscribd.commdpi.com This approach offers the significant advantage of analyzing the compound in its native form, thus reducing sample preparation time and avoiding potential artifacts introduced during derivatization. nih.gov

In LC-HRMS, the sample is first separated by liquid chromatography, typically using a reversed-phase column such as a C18 column. nih.govmdpi.comsemanticscholar.org The separated analytes are then introduced into the high-resolution mass spectrometer, often equipped with an electrospray ionization (ESI) source. nih.govscribd.commdpi.com The high resolving power of the mass analyzer (e.g., Time-of-Flight or Orbitrap) allows for the accurate mass measurement of the molecular ions, enabling the determination of the elemental composition and confident identification of this compound even in complex biological matrices like human plasma or milk. nih.govmdpi.com This technique is particularly valuable for lipidomics studies, where the simultaneous analysis of a wide range of lipid species is required. nih.govsemanticscholar.org

Table 2: Direct Analysis of this compound by LC-HRMS

ParameterDescriptionSource(s)
Chromatography Reversed-phase liquid chromatography (e.g., C18 column). mdpi.comsemanticscholar.org mdpi.comsemanticscholar.org
Ionization Source Electrospray Ionization (ESI), typically in negative mode. nih.govmdpi.com nih.govmdpi.com
Mass Analyzer High-resolution instruments like Time-of-Flight (TOF) or Orbitrap. nih.govsemanticscholar.org nih.govsemanticscholar.org
Key Advantage Direct analysis without derivatization, preserving the original structure. nih.gov nih.gov
Application Quantification of free this compound (as 8-oxopalmitic acid) and other saturated oxo-fatty acids in biological samples like milk and plasma. nih.govmdpi.com nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) for Fractionation and Quantification

High-performance liquid chromatography (HPLC) is a versatile technique that can be used for both the preparative fractionation and analytical quantification of this compound. scispace.com In a preparative context, HPLC is employed to isolate and purify the compound from complex mixtures, such as plant extracts or synthetic reaction products. xiahepublishing.comscispace.com This is often achieved by collecting the fraction corresponding to the retention time of the target analyte.

For quantitative analysis, HPLC is commonly coupled with a detector, such as an ultraviolet (UV) or refractive index (RI) detector. scispace.com While this compound itself may not have a strong UV chromophore, its keto group allows for some detection at lower wavelengths. However, for more sensitive and specific quantification, HPLC is often coupled to a mass spectrometer (LC-MS), as described in the previous section. HPLC can also be utilized to monitor the stability and degradation of this compound over time.

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed structural information about this compound, complementing the data obtained from chromatographic methods. These methods are indispensable for the unambiguous confirmation of the molecular structure, including the precise location of the oxo group and the stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to determine the carbon skeleton and the position of functional groups. sci-hub.seacs.org

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons provide information about their chemical environment. For this compound, the protons adjacent to the carbonyl group at the C-8 position will exhibit a characteristic chemical shift. The ¹³C NMR spectrum is particularly useful for identifying the carbonyl carbon of the ketone, which has a distinct chemical shift in the downfield region of the spectrum (around 200-220 ppm). sci-hub.se Advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Total Correlation Spectroscopy (TOCSY), can be used to establish the connectivity between protons and carbons, thereby confirming the position of the oxo group at C-8. sci-hub.seacs.orgresearchgate.net These methods are crucial for distinguishing between positional isomers.

Table 3: NMR Spectroscopic Data for Structural Elucidation

TechniqueInformation ProvidedSource(s)
¹H NMR Provides information on the chemical environment of protons, confirming the fatty acid backbone. caltech.edu
¹³C NMR Confirms the presence and position of the carbonyl carbon of the keto group. sci-hub.se
2D NMR (COSY, HSQC, HMBC, TOCSY) Establishes connectivity between atoms, allowing for unambiguous positional and stereochemical assignment. sci-hub.seacs.orgresearchgate.net sci-hub.seacs.orgresearchgate.net
Application Unambiguous structural confirmation and differentiation from positional isomers.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. scispace.com It is often the ionization method of choice when liquid chromatography is used for separation (LC-ESI-MS). scribd.com

ESI-MS typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation, allowing for the straightforward determination of the molecular weight of the analyte. For this compound (C₁₆H₃₀O₃, molecular weight 270.41 g/mol ), the deprotonated ion [M-H]⁻ would be observed at an m/z of approximately 269.2. By coupling ESI with tandem mass spectrometry (MS/MS), controlled fragmentation of the molecular ion can be induced. The resulting fragment ions provide valuable structural information, such as the position of the oxo group along the fatty acid chain, which is critical for distinguishing it from other isomers. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that bonds and groups of bonds within a molecule vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at these specific frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique molecular "fingerprint."

For this compound, FTIR analysis is crucial for confirming the presence of its two key functional groups: the carboxylic acid and the ketone. The infrared spectrum of this compound will exhibit distinct absorption bands corresponding to the vibrations of these groups.

The carboxylic acid functional group is characterized by two main absorption signals:

A very broad and strong absorption band typically appearing in the region of 3300-2500 cm⁻¹, which is due to the stretching vibration of the hydroxyl (O-H) group. libretexts.org The extensive hydrogen bonding between carboxylic acid molecules is responsible for the significant broadening of this peak. libretexts.org

A sharp and intense absorption band for the carbonyl (C=O) group, which is typically observed between 1700 and 1725 cm⁻¹. libretexts.org

A study involving extracts of Cola nitida seeds, which were found to contain this compound, utilized FTIR to investigate the functional groups present. The resulting spectra showed a prominent O–H stretching vibration at 3340 cm⁻¹, corresponding to hydroxyl groups. scispace.com

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 3300 - 2500 Strong, Very Broad
Carboxylic Acid C=O Stretch 1725 - 1700 Strong, Sharp
Ketone C=O Stretch 1725 - 1700 Strong, Sharp

Sample Preparation and Derivatization Strategies for Complex Biological Matrices

The analysis of this compound in complex biological matrices, such as plasma, serum, or tissue extracts, presents significant analytical challenges. nih.gov These matrices contain a multitude of interfering substances, and the inherent chemical properties of fatty acids, including polarity and low volatility, often necessitate extensive sample preparation and derivatization prior to analysis, particularly for gas chromatography-based methods. nih.govmdpi.com

Sample Extraction

The initial step in the analytical process is the extraction of lipids, including this compound, from the biological sample. A common and robust method is Soxhlet extraction, which uses a continuous flow of a heated solvent to efficiently extract compounds from a solid or semi-solid sample. In one study, dried and milled seeds of Cola nitida were sequentially extracted with dichloromethane (B109758) (DCM) and then methanol (B129727) (CH₃OH) to isolate fatty acids and other metabolites, including this compound. scispace.comxiahepublishing.com

Derivatization Strategies

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a specific analytical technique. For fatty acids like this compound, derivatization is primarily employed to increase volatility and thermal stability, making them amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

Esterification (FAMEs) : The most common derivatization strategy for fatty acids is their conversion into fatty acid methyl esters (FAMEs). mdpi.com This is typically achieved by heating the extract in the presence of an acidic or basic catalyst with methanol. For instance, extracts containing this compound have been derivatized by heating them at 90°C with a mixture of methanol, sulfuric acid (H₂SO₄), and chloroform (B151607) (CHCl₃). xiahepublishing.com This process converts the polar carboxylic acid group into a less polar, more volatile methyl ester, which can then be readily analyzed by GC-MS. xiahepublishing.com

Silylation (TMS Derivatives) : Another effective method is silylation, which involves replacing the active hydrogen atom of the carboxylic acid's hydroxyl group with a trimethylsilyl (B98337) (TMS) group. scispace.com This is accomplished using silylating agents such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) in the presence of a catalyst like trimethylchlorosilane (TMCS) and a solvent such as pyridine. scispace.comxiahepublishing.com The resulting TMS esters are thermally stable and volatile, allowing for excellent chromatographic separation and detection by GC-MS. scispace.com

Analysis without Derivatization

While derivatization is standard for GC-MS, advances in Liquid Chromatography-Mass Spectrometry (LC-MS) have enabled the direct analysis of free fatty acids. A study analyzing plasma from healthy and diabetic subjects developed a rapid LC-high resolution mass spectrometry (LC-HRMS) method that could simultaneously detect and quantify 39 different oxygenated fatty acids, including this compound (referred to as 8-oxopalmitic acid), without any derivatization step. mdpi.com This approach simplifies sample preparation and avoids potential issues associated with derivatization efficiency and side reactions. mdpi.com

Table 2: Summary of Sample Preparation and Derivatization Methods

Method Technique Reagents/Procedure Purpose Analytical Platform
Extraction Soxhlet Extraction Dichloromethane (DCM), Methanol (CH₃OH) Isolate lipids from solid matrix GC-MS, LC-MS
Derivatization FAME Synthesis CH₃OH/H₂SO₄/CHCl₃, Heat (90°C) Increase volatility for GC analysis GC-MS
Derivatization TMS Ester Synthesis BSTFA with 1% TMCS, Pyridine, Heat (70°C) Increase volatility and thermal stability GC-MS

Synthetic Chemistry and Biotechnological Production of 8 Oxohexadecanoic Acid

Chemo-Enzymatic and Enzymatic Synthesis Approaches

Chemo-enzymatic and purely enzymatic methods offer a greener and more specific alternative to traditional chemical synthesis for producing oxo-fatty acids. These approaches leverage the high selectivity of enzymes to achieve conversions that are often difficult to perform using conventional chemistry.

Optimization of Biocatalytic Reactions for Oxo-Fatty Acid Synthesis

The optimization of biocatalytic reactions is crucial for achieving high yields and purity of oxo-fatty acids like 8-oxohexadecanoic acid. Key to this is the selection and engineering of suitable enzymes and the optimization of reaction conditions.

One of the primary enzymatic routes to oxo-fatty acids involves the oxidation of a corresponding hydroxy fatty acid. For instance, 8-hydroxyhexadecanoic acid can be oxidized to this compound. This transformation is often catalyzed by alcohol dehydrogenases (ADHs). The optimization of this reaction involves several factors, including the choice of a specific ADH with high activity and selectivity towards the long-chain hydroxy fatty acid substrate. The reaction conditions, such as pH, temperature, and the presence of cofactors (e.g., NAD⁺/NADP⁺), must be finely tuned to maximize enzyme activity and stability. nih.govmdpi.com For example, the optimal pH for the laccase-catalyzed cleavage of an oxo fatty acid was found to be 5.0, while the optimal temperature was 40°C. tandfonline.com

Another critical aspect of optimization is managing the polarity of the reaction medium, especially when dealing with hydrophobic substrates like fatty acids. nih.gov The use of organic solvents or aqueous-organic biphasic systems can improve substrate solubility and product recovery. The choice of solvent is critical, as it can significantly impact enzyme activity and stability. nih.gov Surfactants can also be employed to enhance the availability of the fatty acid substrate to the enzyme. mdpi.com

Table 1: Factors for Optimization of Biocatalytic Oxo-Fatty Acid Synthesis

FactorDescriptionKey Considerations
Enzyme Selection Choosing the right biocatalyst.Substrate specificity, stereoselectivity, stability, and commercial availability.
Reaction Conditions pH, temperature, and buffer composition.Each enzyme has an optimal range for these parameters. tandfonline.com
Cofactor Regeneration Recycling of cofactors like NAD⁺/NADH.Essential for the economic feasibility of reactions involving dehydrogenases.
Reaction Medium Aqueous, organic, or biphasic systems.Affects substrate solubility, enzyme stability, and product recovery. nih.gov
Substrate Presentation Use of co-solvents or emulsifiers.Improves the interaction between the hydrophobic substrate and the enzyme. mdpi.com

Development of Multi-Enzyme Cascade Reactions

A common strategy for producing oxo-fatty acids involves a two-step cascade. The first step is the hydroxylation of a fatty acid at a specific position, followed by the oxidation of the resulting hydroxy fatty acid to the corresponding oxo-fatty acid.

For example, a cascade could be designed where a P450 monooxygenase or a hydratase first introduces a hydroxyl group onto the fatty acid backbone. mdpi.comnih.gov Subsequently, an alcohol dehydrogenase (ADH) oxidizes the hydroxyl group to a ketone. rwth-aachen.denih.gov The development of such cascades requires careful selection of compatible enzymes that can function under similar reaction conditions. mdpi.com

A notable example is the use of an oleate (B1233923) hydratase in combination with an alcohol dehydrogenase to produce keto-fatty acids. nih.gov This cascade has been successfully applied to produce 10-oxostearic acid. nih.gov Similar principles can be applied to the synthesis of this compound by selecting enzymes with the appropriate regioselectivity.

Table 2: Example of a Multi-Enzyme Cascade for Oxo-Fatty Acid Synthesis

StepReactionEnzyme ClassExample Enzyme
1 Fatty Acid → Hydroxy Fatty AcidHydratase / P450 MonooxygenaseOleate Hydratase
2 Hydroxy Fatty Acid → Oxo-Fatty AcidAlcohol Dehydrogenase (ADH)ADH from Micrococcus luteus

Engineering of Recombinant Microorganisms for Enhanced Production

The production of this compound can be significantly enhanced by engineering microorganisms to become efficient cellular factories. This involves the introduction and optimization of metabolic pathways for the synthesis of the target molecule.

Strategies for Overexpression of Key Enzymes

A primary strategy in metabolic engineering is the overexpression of genes encoding the key enzymes in the desired biosynthetic pathway. sciepublish.com For the production of this compound, this would involve increasing the cellular levels of the enzymes responsible for its synthesis, such as specific P450 monooxygenases and alcohol dehydrogenases.

Overexpression can be achieved by placing the genes under the control of strong, inducible promoters in a suitable host organism like Escherichia coli or Saccharomyces cerevisiae. google.com This allows for high-level production of the enzymes upon induction. For instance, the overexpression of an alternative oxidase gene in Aspergillus niger led to enhanced glucose consumption, which could be beneficial for providing the necessary energy and precursors for fatty acid synthesis. nih.gov

Furthermore, protein engineering techniques can be used to improve the properties of the key enzymes themselves. Directed evolution or site-directed mutagenesis can be employed to enhance enzyme activity, stability, and substrate specificity, leading to higher product titers and yields. rwth-aachen.de For example, engineering a Baeyer-Villiger monooxygenase was a key step in developing a biocatalyst for the oxidative cleavage of fatty acids. sciepublish.com

Utilization of Renewable Feedstocks in Fermentation Processes

A major advantage of biotechnological production is the ability to utilize renewable feedstocks, such as glucose and other sugars derived from plant biomass, as the primary carbon source. google.comgoogle.com Engineered microorganisms can be cultivated in fermenters, where they convert these simple sugars into more complex molecules like this compound.

The use of renewable feedstocks offers a sustainable alternative to petroleum-based chemical synthesis and can contribute to a more circular bioeconomy. asianpubs.org Research is ongoing to develop microbial strains that can efficiently utilize a wide range of renewable feedstocks, including lignocellulosic hydrolysates, to further improve the economic viability and environmental footprint of the production process. The development of fermentation processes using these feedstocks is a key area of research for the sustainable production of fatty acid derivatives. google.com

Research into Scalable and Sustainable Production Methods

The transition from laboratory-scale synthesis to industrial-scale production of this compound requires the development of scalable and sustainable methods. This involves addressing challenges related to process optimization, downstream processing, and economic feasibility.

Current research focuses on developing robust fermentation processes with high cell densities to maximize volumetric productivity. nih.gov This includes optimizing fermentation parameters such as aeration, pH, and nutrient feeding strategies.

Furthermore, efficient and environmentally friendly methods for extracting and purifying this compound from the fermentation broth are being investigated. The development of integrated downstream processing steps is crucial to minimize waste and reduce production costs.

Comparative Metabolomics and Lipidomics Studies of 8 Oxohexadecanoic Acid

Cross-Species Metabolomic Profiling (e.g., plants, microorganisms, and animal models)

Metabolomic studies have identified 8-oxohexadecanoic acid across different biological kingdoms, indicating a conserved presence. Its detection in plants, microorganisms, and animal models underscores its role in lipid metabolism.

In plants , this compound has been identified in the spores of Lycopodium species, specifically L. complanatum. cdnsciencepub.comcdnsciencepub.com In these spores, it co-occurs with other oxygenated fatty acids, such as (+)-8-hydroxyhexadecanoic acid and cis-9,10-epoxyoctadecanoic acid, although it is present in smaller quantities. cdnsciencepub.comcdnsciencepub.com Further research has confirmed its presence in the seeds of Cola nitida, where it is a notable component of the fatty acid profile in dichloromethane (B109758) extracts. xiahepublishing.com Untargeted metabolite profiling has also detected this compound in the wild and in vitro propagated jewel orchid Macodes limii. nih.gov

Among microorganisms , the production of oxo-fatty acids is a known metabolic capability. For instance, certain gut bacteria like Lactobacillus plantarum can generate intermediates such as 10-oxooctadecanoic acid from linoleic acid, demonstrating the enzymatic machinery for oxo-fatty acid synthesis. pnas.orgnih.gov In marine microalgae, oxohexadecenoic acids have been isolated from Chaetoceros karianus, which have served as templates for designing synthetic analogues targeting metabolic receptors. unit.no

In animal models and humans, saturated oxo fatty acids (SOFAs), including various positional isomers of oxohexadecanoic acid, have been identified as a class of endogenous bioactive lipids in human plasma. acs.org Studies on rat heart mitochondria revealed that ischemic preconditioning induces the formation of multiple oxo-fatty acids, including those derived from palmitic acid, the parent saturated fatty acid of this compound. nih.gov

Table 1: Documented Presence of this compound in Various Species
SpeciesOrganism TypeTissue/SourceReference
Lycopodium complanatumPlantSpores cdnsciencepub.comcdnsciencepub.com
Cola nitidaPlantSeeds xiahepublishing.com
Macodes limiiPlantLeaves and Roots nih.gov
Chaetoceros karianusMicroorganism (Algae)Whole cell unit.no
HumanAnimalPlasma acs.org
RatAnimalHeart Mitochondria nih.gov

Dynamic Changes in Oxo-Fatty Acid Profiles Across Different Biological Conditions

The concentration of this compound and related oxo-fatty acids is not static; it fluctuates in response to various biological stimuli, physiological states, and environmental conditions. These dynamic changes highlight their active participation in metabolic responses.

A study on the jewel orchid Macodes limii revealed significant differences in the abundance of this compound between wild and in vitro propagated plants. nih.gov The untargeted metabolomic analysis showed that the compound was present at different levels, reflecting a metabolic response to the distinct growing environments. nih.gov

Table 2: Relative Abundance of this compound in Macodes limii Under Different Growth Conditions
MetaboliteComparisonFold Changep-valueReference
This compoundWild vs. In Vitro1.21380.00058948 nih.gov

In animal models, ischemic preconditioning of rat hearts led to the generation of multiple electrophilic lipids, including oxo-fatty acids. nih.gov This indicates that under conditions of oxidative stress, the profile of these lipids is actively modified. nih.gov Similarly, in a mouse model of α-naphthylisothiocyanate-induced liver injury, the levels of a related compound, 3-oxohexadecanoic acid, were observed to change, decreasing with the injury and increasing after treatment with a hepatoprotective agent. frontiersin.org Furthermore, metabolomic profiling of the edible mushroom Phlebopus portentosus during low-temperature storage showed that the levels of various fatty acyls, including 16-hydroxy-10-oxohexadecanoic acid, changed significantly over time. nih.gov

Identification of Metabolic Signatures and Regulatory Networks

The differential expression of oxo-fatty acids under specific conditions has led to their identification as components of metabolic signatures for disease states. For instance, one study noted that oxohexadecanoic acid was down-regulated in cancer groups compared to control groups, suggesting its potential as a biomarker. scholarsportal.info In a study on non-muscle invasive bladder cancer (NMIBC), a related compound, 16-hydroxy-10-oxohexadecanoic acid, was part of a metabolite panel that could distinguish the NMIBC group from a control group with high sensitivity and specificity. researchgate.net

These compounds are also implicated in key metabolic regulatory networks. The peroxisome proliferator-activated receptors (PPARs) are critical regulators of lipid metabolism. unit.no Research into designing novel PPAR agonists has utilized oxohexadecenoic acids isolated from the marine alga Chaetoceros karianus as a structural backbone. unit.no A synthetic analogue, designed as a bioisosteric substitute for the reactive α,β-unsaturated ketone moiety found in the natural algal compounds, showed significant dose-dependent activation of PPARα. unit.no This work directly links oxo-fatty acid structures to the PPAR regulatory network, which is a major target for therapies aimed at treating metabolic disorders. unit.no

Future Research Directions and Unexplored Avenues for 8 Oxohexadecanoic Acid

Elucidation of Novel Metabolic Pathways and Regulatory Mechanisms

While 8-oxohexadecanoic acid is known to be involved in lipid metabolism, the specific pathways it traverses and the mechanisms that regulate its flux are not fully understood. It is recognized as an endogenous metabolite found in human plasma and is considered an intermediate in fatty acid metabolism. hmdb.cacontaminantdb.caacs.org The presence of 8-ketopalmitate and its corresponding hydroxyl form, 8-hydroxypalmitate, in milk fat has been suggested to be linked to β-oxidation mechanisms within tissues. nih.gov

Future investigations should focus on several key areas:

Mapping Specific Pathways: A primary goal is to definitively map the metabolic fate of this compound. This includes identifying the subsequent enzymatic steps it undergoes, whether it is further oxidized, reduced, or incorporated into more complex lipids. While it is known that fatty acids are built from acetyl-CoA units and that their breakdown occurs in the mitochondria, the specifics for oxo-fatty acids require further clarification. lsuhsc.edu

Regulatory Enzyme Identification: The enzymes that control the concentration of this compound are largely unknown. Identifying and characterizing these enzymes is crucial for understanding its regulation. For instance, acetyl-CoA carboxylase is a key regulatory point for general fatty acid synthesis, but specific controls for oxo-fatty acids are yet to be determined. deshbandhucollege.ac.in

Signaling Pathway Interactions: As an oxidized lipid, this compound is theorized to participate in redox-sensitive signaling. There is potential for this molecule to modulate gene expression related to lipid metabolism and inflammation, possibly through pathways like NF-κB and MAPK, although direct evidence is currently limited. Future research should explore these potential signaling roles, which could reveal functions beyond simple energy metabolism. It is known that free fatty acids can act as signaling molecules through cell-surface receptors, a possibility that should be investigated for this compound. mdpi.com

Discovery of Undiscovered Enzymatic Biotransformations

The enzymatic landscape for the biotransformation of this compound remains an area ripe for discovery. The conversion of this keto acid to other molecules is a critical aspect of its biological function.

Oxidation and Reduction: this compound can undergo further oxidation to produce diacids or be reduced at its keto group to form 8-hydroxyhexadecanoic acid. The enzymes responsible for these transformations, likely oxidoreductases, need to be identified and characterized.

Hydratase and Dehydrogenase Cascades: Research on other fatty acids provides a model for potential biotransformations. For example, gut microbes like Lactobacillus plantarum can convert linoleic acid into various oxidized fatty acids, such as 10-oxooctadecanoic acid, through a cascade involving a hydratase and a dehydrogenase. nih.govnih.gov Similar enzymatic pathways, potentially involving novel fatty acid hydratases and specific alcohol dehydrogenases, could be responsible for the synthesis or further metabolism of this compound in various organisms. researchgate.net The discovery of new oleate (B1233923) hydratases that can produce (R)-10-hydroxystearic acid suggests a family of enzymes exists for hydrating fatty acid double bonds, which can then be oxidized to keto acids. nih.gov

Advancements in Biotechnological Production and Derivatization for Specialized Research Applications

To facilitate in-depth research, reliable sources of this compound and its derivatives are necessary. Advancements in biotechnology and chemical synthesis can meet this demand.

Biotechnological Production: While chemical synthesis through the oxidation of palmitic acid or 8-hydroxyhexadecanoic acid is a known method, biotechnological routes offer a promising alternative. The use of microorganisms or isolated enzymes for production, similar to the biocatalytic methods explored for 9-oxohexadecanoic acid, could enable more sustainable and specific synthesis. smolecule.com Recombinant microorganisms, such as E. coli expressing specific enzymes like cytochrome P450s, have been engineered to produce various hydroxylated fatty acids, a strategy that could be adapted for producing this compound. google.com

Derivatization for Research Tools: Derivatization is a key technique for the analysis of this compound, commonly involving the formation of trimethylsilyl (B98337) (TMS) or fatty acid methyl ester (FAME) derivatives for analysis by gas chromatography-mass spectrometry (GC-MS). xiahepublishing.comscispace.comnih.gov Beyond analytics, future research should focus on creating specialized derivatives to serve as molecular probes. This could include:

Fluorescently Labeled Derivatives: To visualize the compound's uptake and localization within cells.

Radioiodinated Derivatives: For use in biodistribution and metabolic imaging studies, an approach that has been explored for other fatty acids. acs.org

Biotinylated or Cross-linking Derivatives: To identify binding partners and interacting proteins, helping to elucidate its mechanism of action.

Integration with Systems Biology Approaches for Comprehensive Understanding

A holistic understanding of this compound's role in biology can only be achieved by integrating data from various high-throughput technologies.

Metabolomics and Lipidomics: Untargeted and targeted lipidomics analyses using liquid chromatography-high resolution mass spectrometry (LC-HRMS) have been instrumental in identifying this compound and other saturated oxo fatty acids (SOFAs) in biological samples like human plasma. acs.orgmdpi.com These approaches are critical for quantifying its levels in different physiological and pathological states, potentially identifying it as a biomarker for conditions like metabolic disorders.

Multi-Omics Integration: The true power of systems biology lies in integrating metabolomic data with other 'omics' datasets (genomics, transcriptomics, proteomics). For instance, correlating the levels of this compound with gene expression profiles could reveal the regulatory networks it influences. This integrated approach, which has been applied to study bladder cancer using other metabolites, can help build comprehensive models of its biological function. researchgate.netfrontiersin.org As described in thematic reviews, systems biology approaches are essential for a global analysis of lipids and their roles in complex disorders. hmdb.cacontaminantdb.ca Future research should aim to place this compound within these larger biological networks to fully comprehend its significance.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-Oxohexadecanoic acid in a laboratory setting?

  • Methodological Answer : Synthesis typically involves controlled oxidation of hexadecanoic acid derivatives using reagents like potassium permanganate (KMnO₄) under acidic conditions. Post-reaction purification via column chromatography (silica gel, chloroform/methanol gradient) is critical to isolate the oxidized product. Ensure reaction progress is monitored by thin-layer chromatography (TLC) and validated using nuclear magnetic resonance (NMR) spectroscopy .
  • Key Parameters : Reaction temperature (25–40°C), stoichiometric ratios (e.g., 1:1.2 fatty acid to oxidizing agent), and solvent selection (e.g., acetone/water mixtures) influence yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR Spectroscopy : Analyze ¹H and ¹³C spectra to confirm the keto group at the 8th carbon and assess backbone integrity.
  • Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 271.2) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretching vibrations (~1700–1750 cm⁻¹) for the oxo group .

Q. What experimental protocols are recommended for assessing the solubility and stability of this compound?

  • Methodological Answer :

  • Solubility : Test in polar (e.g., methanol, DMSO) and non-polar solvents (hexane) using gravimetric analysis. Note that solubility decreases with increased hydrocarbon chain length but improves in DMSO due to hydrogen bonding .
  • Stability : Conduct accelerated stability studies under varying pH (4–9) and temperatures (4°C, 25°C, 40°C). Monitor degradation via HPLC-UV (λ = 210 nm) over 30 days. Oxidative degradation is a key concern; use argon/vacuum sealing for long-term storage .

Advanced Research Questions

Q. How should researchers address contradictions in experimental data when studying the oxidative stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Variable Control : Standardize buffer systems (e.g., phosphate vs. Tris buffers) to eliminate pH-dependent artifacts.
  • Replicate Experiments : Perform triplicate runs with independent batches to assess reproducibility.
  • Statistical Analysis : Apply ANOVA or mixed-effects models to distinguish between technical variability and true pH effects. Contradictory data may arise from trace metal ion contamination (e.g., Fe³⁺), which accelerates oxidation .

Q. What in vitro models are suitable for investigating the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer :

  • Cell-Based Assays : Use hepatocyte cultures (e.g., HepG2 cells) to study β-oxidation kinetics. Quantify metabolites via LC-MS/MS.
  • Enzyme Kinetics : Purify mitochondrial acyl-CoA dehydrogenases and measure substrate specificity (Km, Vmax) using spectrophotometric assays (e.g., NADH depletion at 340 nm).
  • Isotope Labeling : Synthesize ¹³C-labeled this compound to track carbon flux in metabolic pathways .

Q. How can computational modeling enhance the understanding of this compound’s interactions with lipid-binding proteins?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with proteins (e.g., albumin, FABP4). Focus on the oxo group’s role in hydrogen bonding.
  • Molecular Dynamics (MD) Simulations : Simulate lipid bilayers to study how the compound’s hydrophobicity and chain length affect membrane integration.
  • Quantum Mechanics (QM) : Calculate partial charges and electrostatic potential surfaces to refine force field parameters .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to determine IC₅₀ values.
  • Outlier Detection : Apply Grubbs’ test or robust regression (e.g., Huber loss) to minimize skewed results from experimental noise.
  • Meta-Analysis : Compare datasets across studies using random-effects models to account for heterogeneity in cell lines or animal models .

Q. How can researchers ensure reproducibility when documenting experimental protocols for this compound studies?

  • Methodological Answer :

  • Detailed Metadata : Report equipment specifications (e.g., NMR spectrometer frequency, column dimensions for HPLC), reagent lot numbers, and software versions.
  • Supplemental Data : Provide raw spectra, chromatograms, and code for computational analyses in open-access repositories (e.g., Zenodo).
  • Adherence to Guidelines : Follow the Beilstein Journal’s experimental reporting standards, including step-by-step synthesis protocols and purity validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.